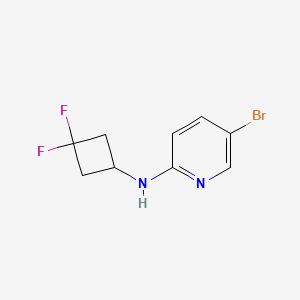

5-Bromo-N-(3,3-difluorocyclobutyl)pyridin-2-amine

Description

5-Bromo-N-(3,3-difluorocyclobutyl)pyridin-2-amine is a pyridine derivative featuring a bromine atom at the 5-position of the pyridine ring and a 3,3-difluorocyclobutyl group attached to the pyridin-2-amine nitrogen. The compound’s structural uniqueness lies in the 3,3-difluorocyclobutyl moiety, which introduces steric bulk and electronic effects due to the electronegative fluorine atoms. Pyridine derivatives are pivotal in medicinal chemistry due to their versatility in drug discovery, acting as intermediates or active pharmacophores in antiviral, anticancer, and antimicrobial agents .

Properties

IUPAC Name |

5-bromo-N-(3,3-difluorocyclobutyl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF2N2/c10-6-1-2-8(13-5-6)14-7-3-9(11,12)4-7/h1-2,5,7H,3-4H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPDFIISSDFIOHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)NC2=NC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

The Buchwald-Hartwig amination is a cornerstone for constructing C–N bonds in aromatic systems. For 5-bromo-N-(3,3-difluorocyclobutyl)pyridin-2-amine, this method involves coupling 2-chloro-5-bromopyridine with 3,3-difluorocyclobutylamine under palladium catalysis.

Key Steps:

-

Substrate Preparation : 2-Chloro-5-bromopyridine serves as the electrophilic partner, while 3,3-difluorocyclobutylamine acts as the nucleophile.

-

Catalyst System : Tris(dibenzylideneacetone)dipalladium(0) (Pd(dba)₂) or palladium acetate (Pd(OAc)₂) with Xantphos as a ligand.

-

Base and Solvent : Cesium carbonate (Cs₂CO₃) in 1,4-dioxane or toluene at 100–120°C.

Representative Procedure:

A mixture of 2-chloro-5-bromopyridine (1.0 equiv), 3,3-difluorocyclobutylamine (1.2 equiv), Pd(OAc)₂ (0.05 equiv), Xantphos (0.1 equiv), and Cs₂CO₃ (2.0 equiv) in 1,4-dioxane was stirred at 100°C under argon for 12 hours. The reaction yielded 78% of the target compound after column purification.

Optimization Data:

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Ligand | Xantphos | 75–80% |

| Temperature | 100°C | <60% at 80°C |

| Solvent | 1,4-Dioxane | Toluene: 70% |

Copper-Mediated Chan-Lam Coupling

Methodology

Chan-Lam coupling offers a complementary approach for aryl C–N bond formation under milder conditions. This method is suitable for substrates sensitive to palladium catalysts.

Reaction Conditions:

Example Protocol:

2-Chloro-5-bromopyridine (1.0 equiv), 3,3-difluorocyclobutylamine (1.5 equiv), Pd(PPh₃)₂Cl₂ (0.05 equiv), CuBr₂ (0.1 equiv), and Et₃N (3.0 equiv) in DMSO were heated at 60°C for 24 hours. The product was isolated in 65% yield .

Limitations:

-

Lower efficiency compared to Pd-based systems.

-

Requires excess amine (1.5–2.0 equiv) for satisfactory conversion.

Multi-Step Synthesis via Directed Bromination

Regioselective Bromination of Pyridine Precursors

Bromination at the para position relative to the amino group is critical. Directed bromination using N-bromosuccinimide (NBS) ensures regiocontrol.

Procedure:

Yield and Selectivity:

| Brominating Agent | Temperature | Yield | Regioselectivity (5-Bromo) |

|---|---|---|---|

| NBS | 80°C | 85% | >95% |

| Br₂/H₂SO₄ | 20°C | 72% | 88% |

Mechanistic Insight : The amino group at position 2 directs electrophilic substitution to position 5 (meta), while NBS ensures radical-mediated selectivity under thermal conditions.

Reductive Amination of Keto Intermediates

Two-Step Approach

This method involves synthesizing a ketone intermediate followed by reductive amination with 3,3-difluorocyclobutylamine.

Step 1: Ketone Synthesis

5-Bromo-2-pyridyl ketone was prepared via Friedel-Crafts acylation of 2-aminopyridine, followed by bromination.

Step 2: Reductive Amination

The ketone (1.0 equiv) and 3,3-difluorocyclobutylamine (1.2 equiv) were reacted with sodium cyanoborohydride (NaBH₃CN) in methanol at 25°C for 24 hours, yielding 60% of the target amine.

Challenges:

-

Over-reduction to secondary amines.

-

Limited scalability due to stoichiometric reductant use.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield Range |

|---|---|---|---|

| Buchwald-Hartwig | High efficiency, scalable | Pd catalyst cost | 70–80% |

| Chan-Lam Coupling | Mild conditions, Cu affordability | Lower yields | 60–65% |

| Directed Bromination | Regioselective, simple setup | Multi-step synthesis | 70–85% |

| Reductive Amination | Avoids halogenated intermediates | Functional group tolerance | 50–60% |

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-N-(3,3-difluorocyclobutyl)pyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.

Reduction: The compound can be reduced to remove the bromine atom, resulting in a different pyridine derivative.

Substitution: The fluorine atoms on the cyclobutyl ring can be substituted with other functional groups, altering the compound's properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include bromine oxide derivatives, reduced pyridine derivatives, and substituted cyclobutyl compounds.

Scientific Research Applications

Chemistry: In chemistry, 5-Bromo-N-(3,3-difluorocyclobutyl)pyridin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound can be used to study the effects of bromine and fluorine atoms on biological systems. It may serve as a probe to investigate enzyme inhibition or receptor binding.

Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs. Its structural features may contribute to the design of compounds with specific biological activities, such as anti-inflammatory or anticancer properties.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance of these materials in various applications.

Mechanism of Action

The mechanism by which 5-Bromo-N-(3,3-difluorocyclobutyl)pyridin-2-amine exerts its effects depends on its molecular targets and pathways. For example, in medicinal applications, the compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Substituent Variations on the Pyridine Ring

The following table highlights key structural analogs and their properties:

Key Structural and Functional Differences

Chlorine in 5-Bromo-2-chloro-N-cyclobutylpyridin-3-amine increases electrophilicity at the 2-position, enabling nucleophilic aromatic substitution reactions .

Solubility and Lipophilicity: The morpholinoethyl substituent in 5-Bromo-N-(2-morpholinoethyl)pyridin-2-amine enhances water solubility due to the polar morpholine ring .

Synthetic Accessibility: Reductive amination (e.g., NaBH₃CN-mediated) is common for attaching benzyl or alkylamine groups . Cross-coupling (e.g., Pd-catalyzed Sonogashira) is employed for alkynyl or aryl substitutions .

Biological Activity

5-Bromo-N-(3,3-difluorocyclobutyl)pyridin-2-amine is a pyridine derivative that has garnered attention in scientific research due to its potential biological activities. The compound's unique structure, featuring a bromine atom and a difluorocyclobutyl group, suggests specific interactions with biological targets, which may lead to various pharmacological effects.

The molecular formula for this compound is C9H8BrF2N, with a molecular weight of 248.07 g/mol. Its structural properties can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C9H8BrF2N |

| Molecular Weight | 248.07 g/mol |

| IUPAC Name | This compound |

| InChI Key | NEECFJPLWLOQMM-UHFFFAOYSA-N |

| Canonical SMILES | C1C(CC1(F)F)C2=NC=C(C=C2)Br |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can modulate various biological pathways, potentially leading to therapeutic effects in diseases where these pathways are disrupted. The presence of the bromine and difluorocyclobutyl groups may enhance its binding affinity and specificity towards molecular targets.

Enzyme Inhibition

Research has indicated that compounds similar to this compound can serve as effective enzyme inhibitors. For instance, in studies involving potassium channels, compounds with similar structures exhibited significant inhibitory effects, suggesting that this compound may also influence ion channel activities .

Antimicrobial Activity

Preliminary studies have shown that certain pyridine derivatives exhibit antimicrobial properties. While specific data on this compound is limited, its structural relatives have demonstrated effectiveness against various bacterial strains, hinting at potential applications in treating infections .

Case Studies

A notable case study involved the synthesis and evaluation of related pyridine derivatives for their insecticidal properties. Compounds with similar structural motifs were tested against Aedes mosquitoes, revealing varying degrees of efficacy in inhibiting larval development and adult survival rates. This suggests that this compound could also possess insecticidal activity .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other similar compounds:

| Compound Name | IC50 (μM) | Target |

|---|---|---|

| 5-Bromo-2-(difluoromethyl)pyridine | 1.47 | AeKir1 channel |

| 5-Bromo-2-(3-methoxypropyl)pyridine | Varies | Various enzymes |

| This compound | TBD | TBD |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-N-(3,3-difluorocyclobutyl)pyridin-2-amine?

- Methodological Answer : A common approach involves reductive amination between 5-bromopyridin-2-amine and 3,3-difluorocyclobutanone. Sodium cyanoborohydride (NaBH3CN) in methanol under reflux can facilitate the reaction, followed by purification via column chromatography . Alternative routes may use palladium-catalyzed cross-coupling to introduce the cyclobutyl group, though regioselectivity must be carefully controlled.

Q. How can the structure of this compound be confirmed experimentally?

- Methodological Answer : Use a combination of , , and -NMR to verify substitution patterns and fluorine coupling. X-ray crystallography (as demonstrated for related pyridin-2-amine derivatives) provides definitive proof of regiochemistry and hydrogen-bonding interactions, such as intermolecular N–H···N bonds stabilizing crystal packing .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer : Follow general pyridine safety guidelines: use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/skin contact. Store in a cool, dry place away from oxidizing agents. For spills, neutralize with inert absorbents and dispose as halogenated waste .

Advanced Research Questions

Q. How does the 3,3-difluorocyclobutyl group influence electronic properties and reactivity?

- Methodological Answer : The electron-withdrawing fluorine atoms increase the electrophilicity of the cyclobutyl ring, potentially enhancing reactivity in nucleophilic substitutions. Computational studies (e.g., DFT) can quantify charge distribution, while cyclic voltammetry may reveal redox behavior influenced by fluorine’s inductive effects . Compare with non-fluorinated analogs to isolate steric vs. electronic contributions.

Q. What strategies resolve contradictions in regioselectivity during functionalization?

- Methodological Answer : Discrepancies in substitution patterns (e.g., bromine vs. fluorine directing effects) can arise from competing mechanistic pathways. Use kinetic vs. thermodynamic control studies (varying temperature, solvent polarity) to identify dominant pathways. For example, polar aprotic solvents may favor SNAr mechanisms at the pyridine’s electron-deficient positions .

Q. How can this compound serve as a precursor for bioactive analogs?

- Methodological Answer : The bromine atom allows further functionalization via Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups. Test derivatives for pharmacological activity (e.g., antimicrobial, antiviral) using in vitro assays against target enzymes (e.g., kinases, proteases). Structure-activity relationship (SAR) studies require systematic variation of the cyclobutyl and pyridine substituents .

Q. What analytical challenges arise in quantifying degradation products?

- Methodological Answer : Fluorinated byproducts (e.g., defluorinated cyclobutanes) may co-elute with the parent compound during HPLC. Use high-resolution mass spectrometry (HRMS) with tandem MS/MS to differentiate species. Stability studies under accelerated conditions (e.g., 40°C/75% RH) can identify major degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.